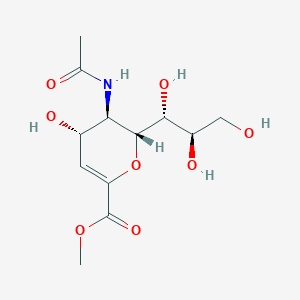![molecular formula C9H9ClN2O B014841 1-(2-chloroethyl)-1H-benzo[d]imidazol-2(3H)-one CAS No. 52548-84-2](/img/structure/B14841.png)
1-(2-chloroethyl)-1H-benzo[d]imidazol-2(3H)-one
Overview
Description
“1-(2-chloroethyl)-1H-benzo[d]imidazol-2(3H)-one” is a chemical compound with the molecular formula C9H9ClN2O . It has a molecular weight of 196.64 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9ClN2O/c10-5-6-12-8-4-2-1-3-7 (8)11-9 (12)13/h1-4H,5-6H2, (H,11,13) . This indicates the presence of a benzimidazole ring substituted with a 2-chloroethyl group .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored at a temperature between 2-8°C . .Scientific Research Applications
Organic Synthesis and Drug Development
The benzimidazole scaffold is a versatile component in organic synthesis, often used in the development of pharmaceuticals. Its structure is conducive to creating a variety of biologically active compounds. Researchers have utilized this scaffold to synthesize compounds with enhanced pharmacokinetic properties, such as increased water solubility and better interaction with biological targets due to the presence of nitrogen atoms which facilitate hydrogen bonding .
Antimicrobial Agents
Compounds derived from benzimidazole have shown promise as antimicrobial agents. Their ability to interact with microbial enzymes and proteins can inhibit the growth of bacteria and fungi, making them potential candidates for new antibiotics and antifungal medications .
Anticancer Research
The reactivity of the benzimidazole ring allows for the creation of compounds that can be used in anticancer research. These compounds can be designed to target specific cancer cells, interfere with cell division, or disrupt metabolic pathways unique to cancer cells .
Photophysical Properties
Benzimidazole derivatives exhibit good photophysical properties, which can be exploited in the development of diagnostic tools. For example, they can be used as fluorescent markers or probes in imaging techniques to visualize biological processes or detect diseases .
Catalysis
The imidazole ring can act as a ligand in homogeneous catalysis, facilitating various chemical reactions. This property is particularly useful in industrial processes where efficient and selective catalysts are required .
Functional Materials
Due to their structural and chemical properties, benzimidazole compounds can be incorporated into functional materials. These materials can have a range of applications, from electronic devices to smart coatings that respond to environmental stimuli .
Agrochemicals
Benzimidazole derivatives are also finding applications in the field of agrochemicals. They can be used to create pesticides and herbicides with specific action mechanisms, reducing the impact on non-target organisms and the environment .
Solar Cell Dyes
The photophysical properties of benzimidazole compounds make them suitable for use as dyes in solar cells. They can help in the efficient conversion of solar energy into electricity, contributing to the development of renewable energy technologies .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-(2-chloroethyl)-1H-benzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O/c10-5-6-12-8-4-2-1-3-7(8)11-9(12)13/h1-4H,5-6H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFTJKCPNRHYWEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)N2CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80394696 | |
| Record name | 1-(2-Chloroethyl)-1,3-dihydro-2H-benzimidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80394696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chloroethyl)-1H-benzo[d]imidazol-2(3H)-one | |
CAS RN |
52548-84-2 | |
| Record name | 1-(2-Chloroethyl)-1,3-dihydro-2H-benzimidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80394696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Amino-5-[(cyclopentanecarbonyl)amino]-1,3-dimethyl Uracil](/img/structure/B14759.png)











